molecular formula C9H16ClN3 B11896948 4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride CAS No. 1246551-65-4

4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride

Cat. No.: B11896948
CAS No.: 1246551-65-4
M. Wt: 201.70 g/mol
InChI Key: MJODAAHLOBSAKN-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride typically involves the condensation of 4-methyl-1H-imidazole with a piperidine derivative. One common method includes the reaction of 4-methyl-1H-imidazole with 4-chloromethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)methylbenzoic acid
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole

Uniqueness

4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole and piperidine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

CAS No.

1246551-65-4

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

4-(5-methyl-1H-imidazol-4-yl)piperidine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3,(H,11,12);1H

InChI Key

MJODAAHLOBSAKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2CCNCC2.Cl

Origin of Product

United States

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